N1,N1-Dibutyl-N4,N4-bis(4-(dibutylamino)phenyl)benzene-1,4-diamine
CAS No.: 47862-55-5
Cat. No.: VC3703050
Molecular Formula: C42H66N4
Molecular Weight: 627 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 47862-55-5 |
|---|---|
| Molecular Formula | C42H66N4 |
| Molecular Weight | 627 g/mol |
| IUPAC Name | 1-N,1-N-dibutyl-4-N,4-N-bis[4-(dibutylamino)phenyl]benzene-1,4-diamine |
| Standard InChI | InChI=1S/C42H66N4/c1-7-13-31-43(32-14-8-2)37-19-25-40(26-20-37)46(41-27-21-38(22-28-41)44(33-15-9-3)34-16-10-4)42-29-23-39(24-30-42)45(35-17-11-5)36-18-12-6/h19-30H,7-18,31-36H2,1-6H3 |
| Standard InChI Key | NWRHGRHCMGHVQN-UHFFFAOYSA-N |
| SMILES | CCCCN(CCCC)C1=CC=C(C=C1)N(C2=CC=C(C=C2)N(CCCC)CCCC)C3=CC=C(C=C3)N(CCCC)CCCC |
| Canonical SMILES | CCCCN(CCCC)C1=CC=C(C=C1)N(C2=CC=C(C=C2)N(CCCC)CCCC)C3=CC=C(C=C3)N(CCCC)CCCC |
Introduction
Chemical Structure and Identification
Structural Characteristics
N1,N1-Dibutyl-N4,N4-bis(4-(dibutylamino)phenyl)benzene-1,4-diamine possesses a complex molecular architecture centered around a benzene-1,4-diamine core. The molecule features a central benzene ring with two nitrogen atoms at the 1 and 4 positions. One nitrogen atom bears two butyl chains, while the other nitrogen is connected to two 4-(dibutylamino)phenyl groups. The presence of multiple dibutylamino groups creates a highly branched structure with considerable steric bulk. This structural arrangement likely contributes to specific physical properties, including solubility in organic solvents and potential for supramolecular interactions .
The presence of multiple amino groups creates an electron-rich system, which may confer interesting electronic properties to the molecule. The nitrogen atoms can serve as electron donors, potentially making this compound useful in applications where electron transport or donation is required. The butyl chains likely enhance the compound's solubility in nonpolar organic solvents while reducing its water solubility .
Identification Parameters and Nomenclature
The compound is registered in chemical databases with several identifiers and synonyms that aid in its unambiguous identification. The systematic naming follows IUPAC nomenclature rules for complex aromatic amines .
Table 1: Identification Parameters for N1,N1-Dibutyl-N4,N4-bis(4-(dibutylamino)phenyl)benzene-1,4-diamine
| Parameter | Information |
|---|---|
| CAS Registry Number | 47862-55-5 |
| Molecular Formula | C₄₂H₆₆N₄ |
| Molecular Weight | 627.0 g/mol |
| PubChem CID | 170522 |
| MDL Number | MFCD22056142 |
| InChI Key | NWRHGRHCMGHVQN-UHFFFAOYSA-N |
| Synonyms | TRIS[4-(DIBUTYLAMINO)PHENYL]AMINE; 1,4-Benzenediamine, N,N-dibutyl-N',N'-bis(4-(dibutylamino)phenyl)-; 1-N,1-N-dibutyl-4-N,4-N-bis[4-(dibutylamino)phenyl]benzene-1,4-diamine |
The compound has several synonyms in chemical databases, reflecting different approaches to naming its complex structure. All these identifiers point to the same molecular structure, ensuring accurate identification across different chemical resources and literature .
Physical and Chemical Properties
Physical Properties
N1,N1-Dibutyl-N4,N4-bis(4-(dibutylamino)phenyl)benzene-1,4-diamine typically appears as a white fine powder at room temperature and standard pressure . Its high molecular weight of 627.0 g/mol and the presence of multiple butyl chains contribute to its physical characteristics, including melting point and solubility profile . While detailed physical data is limited in the available literature, the structural features of the compound suggest certain physical properties typical of tertiary aromatic amines.
The presence of multiple butyl chains likely enhances the compound's solubility in nonpolar and moderately polar organic solvents, such as toluene, dichloromethane, and tetrahydrofuran. Conversely, its solubility in water is expected to be very low due to the predominance of hydrophobic moieties in the structure .
Chemical Properties and Reactivity
The chemical reactivity of N1,N1-Dibutyl-N4,N4-bis(4-(dibutylamino)phenyl)benzene-1,4-diamine is primarily determined by the presence of multiple tertiary amino groups. These nitrogen atoms possess lone pairs of electrons that can participate in various chemical reactions, including:
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Behavior as a nucleophile in reactions with electrophilic species
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Coordination with metal ions to form complexes
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Participation in redox processes, potentially serving as an electron donor
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Possible involvement in hydrogen bonding as a hydrogen bond acceptor
The aromatic rings in the compound may participate in typical aromatic substitution reactions, although the steric hindrance provided by the bulky substituents may limit reactivity at certain positions. The presence of multiple amino groups creates an electron-rich aromatic system, which can influence the reactivity patterns of the compound .
Synthesis and Production
Synthetic Routes
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Sequential N-alkylation of benzene-1,4-diamine with appropriate butyl halides, followed by coupling with 4-(dibutylamino)phenyl derivatives
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Palladium-catalyzed coupling reactions between halogenated aromatic precursors and appropriate amine components
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Reductive amination approaches using aldehyde derivatives and suitable amines
The synthesis of such complex aromatic amines typically involves multiple steps with careful control of reaction conditions to achieve selective functionalization and prevent over-alkylation or side reactions. Purification steps would likely include chromatographic techniques to separate the desired product from reaction byproducts .
Applications and Research Significance
Materials Science Applications
N1,N1-Dibutyl-N4,N4-bis(4-(dibutylamino)phenyl)benzene-1,4-diamine has potential applications in materials science, particularly in the development of organic electronic materials. The electron-rich nature of the compound, due to the presence of multiple amino groups, suggests possible utility in:
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Organic semiconductors and conductors
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Photovoltaic materials
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Organic light-emitting diodes (OLEDs)
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Organic field-effect transistors (OFETs)
The extended π-conjugation across the aromatic rings, coupled with the electron-donating amino groups, potentially confers interesting electronic properties that could be exploited in the design of functional materials . The butyl chains may also enhance processability and film-forming properties, which are important considerations in the fabrication of organic electronic devices.
Chemical Research Applications
In addition to materials science applications, N1,N1-Dibutyl-N4,N4-bis(4-(dibutylamino)phenyl)benzene-1,4-diamine has potential utility in fundamental chemical research:
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As a model compound for studying structure-property relationships in complex aromatic amines
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In investigations of electron transfer processes in organic systems
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As a precursor for the synthesis of more complex molecular architectures
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In supramolecular chemistry studies, potentially exploiting the amino groups as recognition sites
The compound may also serve as a ligand in coordination chemistry, with the multiple nitrogen atoms potentially coordinating to metal centers to form interesting coordination compounds with applications in catalysis or materials science.
Related Compounds and Structural Analogs
N1,N1-Dibutyl-N4,N4-bis(4-(dibutylamino)phenyl)benzene-1,4-diamine belongs to a broader family of substituted aromatic amines. A notable structural analog is N,N,N',N'-tetrakis[4-(dibutylamino)phenyl]benzene-1,4-diamine (CAS: 4182-80-3), which features a more complex substitution pattern with additional dibutylamino groups .
These structural analogs may share certain physical and chemical properties with N1,N1-Dibutyl-N4,N4-bis(4-(dibutylamino)phenyl)benzene-1,4-diamine, potentially offering insights into structure-property relationships within this class of compounds. Comparative studies of these related compounds could provide valuable information about the influence of substitution patterns on electronic properties, solubility, and potential applications.
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